2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate
Description
Properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-21(18,11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-16-15-10-19-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFLAHZLVSUWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-oxadiazol-2-yl)phenyl benzenesulfonate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonate group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential as an anti-infective and anticancer agent is being explored in preclinical studies.
Industry: It is used in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(1,3,4-oxadiazol-2-yl)phenyl benzenesulfonate involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to proteins such as AKT serine/threonine kinase 1 (AKT1) and epidermal growth factor receptor (EGFR), thereby disrupting their function and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Polarity and Solubility : The benzenesulfonate group in the target compound increases hydrophilicity compared to the thioether in the ethyl acetate derivative . This contrasts with Zibotentan’s sulfonamide group, which balances solubility and membrane permeability for oral bioavailability .
- Stability : Sulfonate esters are prone to hydrolysis under acidic or basic conditions, whereas sulfonamides (as in Zibotentan) exhibit greater stability, a critical factor in drug design .
Biological Activity
The compound 2-(1,3,4-oxadiazol-2-yl)phenyl benzenesulfonate is a derivative of oxadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological activities, and potential applications of this compound, supported by recent research findings and case studies.
Synthesis of this compound
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazones with various reagents. For the specific synthesis of this compound, a common method includes:
- Formation of Hydrazone : Reacting an aromatic aldehyde with hydrazine.
- Cyclization : The hydrazone undergoes oxidative cyclization to form the oxadiazole ring.
- Sulfonation : The resulting compound is then treated with benzenesulfonic acid to introduce the sulfonate group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Compounds containing oxadiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated curative activity against Xanthomonas oryzae, a plant pathogen responsible for rice bacterial leaf blight .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- Compounds similar to this compound have exhibited cytotoxic effects against various cancer cell lines. For example, certain derivatives were noted for their inhibitory effects on MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
Enzyme Inhibition
Oxadiazole derivatives have been studied for their ability to inhibit various enzymes:
- Some compounds have been identified as inhibitors of alkaline phosphatase and carbonic anhydrase II, suggesting potential therapeutic applications in enzyme-related disorders .
Case Study 1: Antibacterial Evaluation
A study evaluated several oxadiazole derivatives for their antibacterial activity against Xanthomonas oryzae. The results showed that compounds derived from benzenesulfonate exhibited higher curative activity compared to traditional antibacterial agents like bismerthiazol .
Case Study 2: Anticancer Activity
In a comparative study on the cytotoxicity of oxadiazole derivatives against cancer cell lines:
- Compound 16 from a series of synthesized oxadiazoles showed an IC50 value of 0.0380 μM against MCF-7 cells, indicating potent anticancer properties and suggesting its potential as a lead compound for further development .
Data Table: Biological Activities of Oxadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
